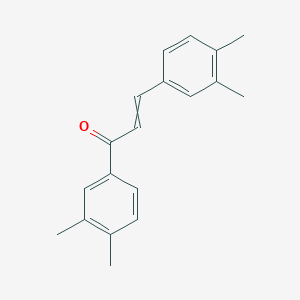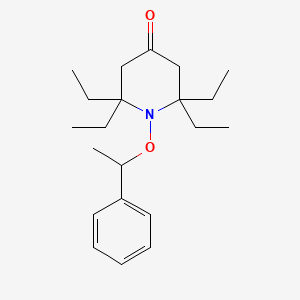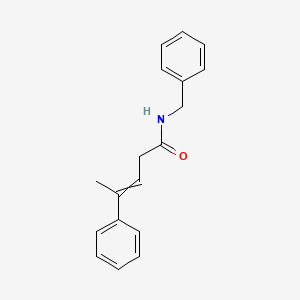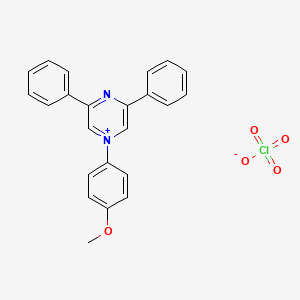![molecular formula C18H20OS B12535111 [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol CAS No. 651705-68-9](/img/structure/B12535111.png)
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol is a chemical compound that features an oxirane (epoxide) group and a thiol group The presence of these functional groups makes it a versatile compound in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol can be achieved through a multi-step process. One common method involves the reaction of 4-(bromomethyl)phenylmethanethiol with 4-(2-(oxiran-2-yl)ethyl)phenylboronic acid under palladium-catalyzed cross-coupling conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The epoxide group can be reduced to form a diol.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used to oxidize the thiol group.
Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the epoxide group.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide group under mild conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Formation of diols.
Substitution: Formation of substituted alcohols or thiols.
Aplicaciones Científicas De Investigación
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Used in the production of polymers and resins due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol involves its reactive functional groups. The oxirane group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The thiol group can form disulfide bonds, which are important in stabilizing the structure of proteins and other biomolecules. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in a range of applications.
Comparación Con Compuestos Similares
Similar Compounds
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanol: Similar structure but with a hydroxyl group instead of a thiol group.
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methylamine: Similar structure but with an amine group instead of a thiol group.
[4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methyl chloride: Similar structure but with a chloride group instead of a thiol group.
Uniqueness
The presence of both an oxirane and a thiol group in [4-({4-[2-(Oxiran-2-yl)ethyl]phenyl}methyl)phenyl]methanethiol makes it unique compared to its analogs. This combination of functional groups allows it to participate in a wider range of chemical reactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
651705-68-9 |
|---|---|
Fórmula molecular |
C18H20OS |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
[4-[[4-[2-(oxiran-2-yl)ethyl]phenyl]methyl]phenyl]methanethiol |
InChI |
InChI=1S/C18H20OS/c20-13-17-7-5-16(6-8-17)11-15-3-1-14(2-4-15)9-10-18-12-19-18/h1-8,18,20H,9-13H2 |
Clave InChI |
RJJNWUYBLHLVRE-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)CCC2=CC=C(C=C2)CC3=CC=C(C=C3)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester](/img/structure/B12535041.png)



![1-Methoxy-4-[(2S)-1-nitropropan-2-YL]benzene](/img/structure/B12535061.png)
![2,6-Dibromo-4-[(dimethylamino)methyl]-3-hydroxybenzoic acid](/img/structure/B12535073.png)
![4-[(Benzyloxy)methyl]-2H-1,2,3-triazole](/img/structure/B12535088.png)




